

Rosomidnar's Nucleic Acid Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Rosomidnar*
CAS No.: *871597-03-4*
Cat. No.: *B12738195*

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Abstract

Rosomidnar (PNT2258) is a novel therapeutic agent consisting of a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide, known as PNT100, encapsulated in a liposomal delivery system. This technical guide provides a comprehensive overview of **Rosomidnar**'s mechanism of action, which is predicated on its binding to specific nucleic acid sequences to modulate gene expression. The primary target of **Rosomidnar** is the 5'-untranscribed regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis. Additionally, an unintended but therapeutically relevant interaction with the cyclin-dependent kinase 4 (CDK4) promoter has been identified. This document details the signaling pathways affected by **Rosomidnar**, summarizes the quantitative effects on gene and protein expression, and provides detailed protocols for the key experimental assays used to characterize its activity. While direct quantitative binding affinity data such as dissociation constants (Kd) are not publicly available, this guide presents the existing evidence for **Rosomidnar**'s target engagement and biological effects.

Introduction

Rosomidnar represents a first-in-class therapeutic based on the principle of DNA interference (DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide with the sequence 5'-CACGCACGCGCATCCCCGCCCGTG-3'. This sequence is designed to hybridize to specific genomic sequences within the 5'-untranscribed regulatory regions of target genes, thereby interfering with transcription. The primary intended target of **Rosomidnar** is the BCL2 gene, which is frequently overexpressed in various cancers, contributing to resistance to apoptosis. More recent findings have also identified an unintended interaction with the promoter of the CDK4 gene, a critical regulator of the cell cycle.

Mechanism of Action: Nucleic Acid Binding and Transcriptional Repression

Rosomidnar's therapeutic effect is initiated by the binding of its active oligonucleotide, PNT100, to the promoter regions of its target genes.

Primary Target: BCL2 Promoter

The PNT100 sequence is designed to be complementary to a segment within the P1 promoter of the BCL2 gene. This region is known to contain binding sites for transcription factors such as Sp1. By hybridizing to this genomic DNA sequence, **Rosomidnar** is proposed to disrupt the binding of essential transcription factors, leading to the repression of BCL2 transcription. This downregulation of BCL2 protein levels shifts the cellular balance towards apoptosis, making cancer cells more susceptible to programmed cell death.

Unintended Target: CDK4 Promoter

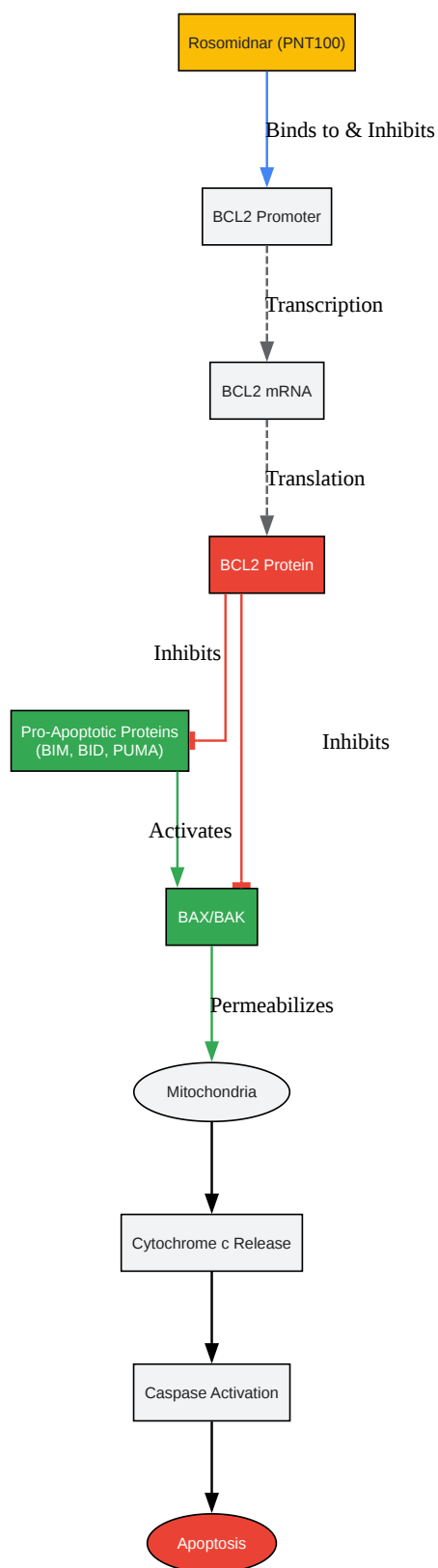
A Basic Local Alignment Search Tool (BLAST) homology search revealed a 14-base stretch of 100% homology between the PNT100 sequence and the promoter region of the CDK4 gene. This unintended binding has been shown to inhibit CDK4 promoter activity and downregulate CDK4 protein expression. The inhibition of CDK4, a key driver of the G1-S phase transition in the cell cycle, leads to cell cycle arrest. This dual mechanism of inducing apoptosis and inhibiting proliferation contributes to the anti-tumor activity of **Rosomidnar**.

Signaling Pathways

The binding of **Rosomidnar** to the BCL2 and CDK4 promoters initiates a cascade of downstream events that culminate in apoptosis and cell cycle arrest.

BCL2-Mediated Apoptosis Pathway

BCL2 is a central anti-apoptotic protein that functions by sequestering pro-apoptotic proteins like BIM, BID, and PUMA, and by preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization. By inhibiting BCL2 expression, **Rosomidnar** disrupts this protective mechanism, leading to the release of pro-apoptotic factors, mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

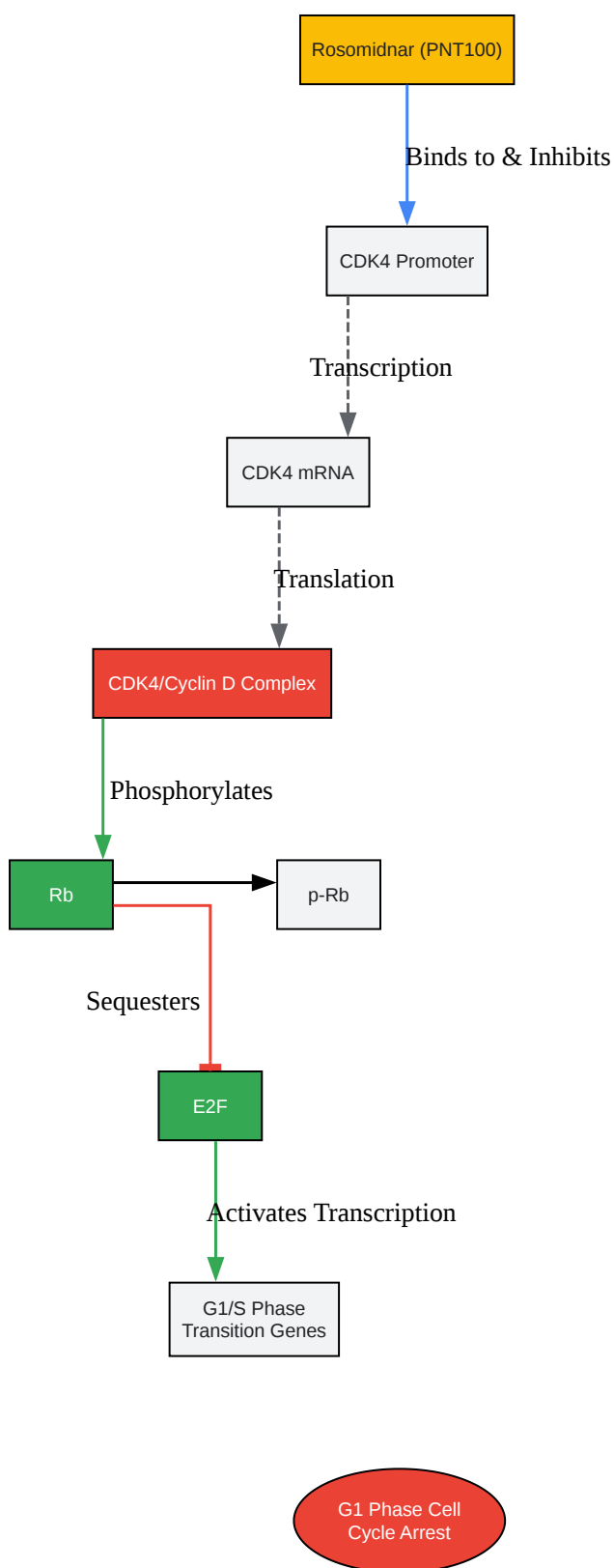


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Caption: Rosomidnar-induced BCL2 signaling pathway leading to apoptosis.

CDK4-Mediated Cell Cycle Arrest Pathway

CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing it to activate the transcription of genes required for the G1 to S phase transition. By downregulating CDK4, **Rosomidnar** prevents the phosphorylation of Rb, keeping E2F in an inactive state and thereby arresting the cell cycle in the G1 phase.



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Caption: Rosomidnar-induced CDK4 signaling pathway leading to cell cycle arrest.

Quantitative Data

While direct measurements of **Rosomidnar**'s binding affinity (e.g., K_d values) to its target DNA sequences are not available in the public domain, its biological activity has been quantified through various in vitro and clinical studies.

Table 1: In Vitro Activity of Rosomidnar (PNT2258)

Cell Line	Assay	Concentration (µM)	Outcome	Reference
K562	BCL2 Promoter Luciferase Assay	Not Specified	Strong downregulation of promoter activity	[1]
WSU-FSCCL	BCL2 mRNA Expression (qRT-PCR)	2.5	Significant downregulation	[1]
WSU-FSCCL	BCL2 Protein Expression (Western Blot)	2.5	Significant downregulation	[1]
WSU-FSCCL	Cell Viability	2.5	Significant decrease after 48 hours	[2]
WSU-FSCCL	Cell Cycle Analysis (Flow Cytometry)	2.5	S-phase arrest followed by increase in sub-G0 (apoptosis)	[1]
K562	CDK4 Promoter Luciferase Assay	Not Specified	Strong inhibition of promoter activity	[2]
WSU-FSCCL	CDK4 Protein Expression (Western Blot)	Not Specified	Significant downregulation	[2]
WSU-WM	CDK4 Protein Expression (Western Blot)	Not Specified	Significant downregulation	[2]

Table 2: Clinical Trial Data for Rosomidnar (PNT2258)

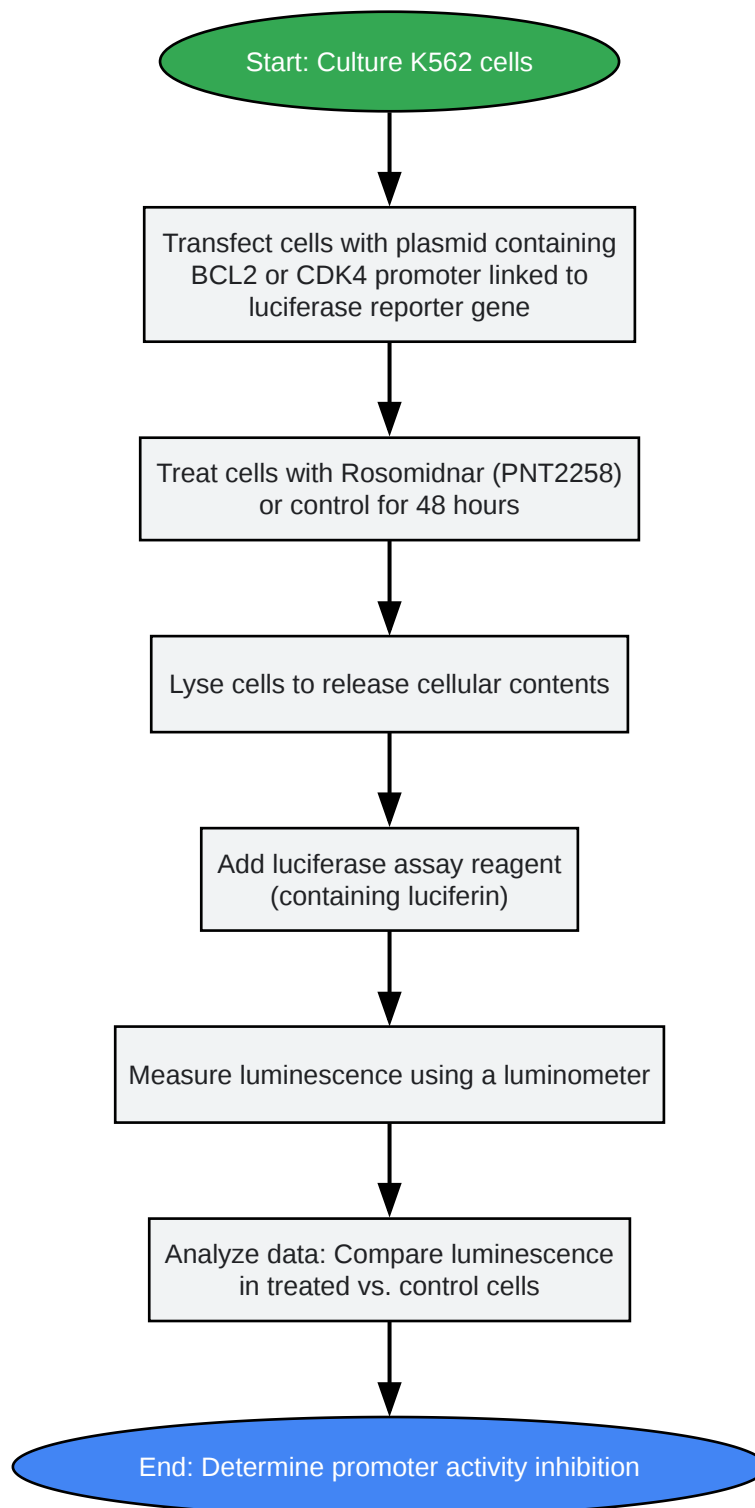
Trial Phase	Patient Population	Dose	Key Findings	Reference
Phase 1	Advanced Solid Tumors	1-150 mg/m ²	Safe and well-tolerated; MTD not reached	[3]
Phase 2	Relapsed/Refractory B-Cell Malignancies	120 mg/m ²	Overall response rate: 53.8%	[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the nucleic acid binding effects of **Rosomidnar**.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the effect of **Rosomidnar** on the transcriptional activity of the BCL2 and CDK4 promoters.



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Caption: Workflow for Luciferase Reporter Assay.

Protocol:

- Cell Culture: Culture K562 cells in appropriate media.
- Transfection: Transiently transfect the cells with a plasmid containing the BCL2 or CDK4 promoter region upstream of a luciferase reporter gene. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.
- Treatment: Following transfection, treat the cells with **Rosomidnar** at the desired concentrations or with a vehicle control for 48 hours.
- Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
- Luminometry: Add the luciferase assay substrate (luciferin) to the cell lysate. In the presence of ATP and oxygen, luciferase catalyzes the oxidation of luciferin, resulting in light emission.
- Data Analysis: Measure the light output using a luminometer. Normalize the experimental luciferase activity to the control reporter activity. Compare the normalized luciferase activity in **Rosomidnar**-treated cells to that in control cells to determine the extent of promoter inhibition.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This method is used to quantify the levels of BCL2 and CDK4 mRNA in cells following treatment with **Rosomidnar**.

Protocol:

- Cell Treatment: Treat cells (e.g., WSU-FSCCL) with **Rosomidnar** or a control for the desired time points.
- RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

- **Real-Time PCR:** Perform real-time PCR using the synthesized cDNA, specific primers for BCL2 or CDK4, and a fluorescent dye (e.g., SYBR Green) or a labeled probe. A housekeeping gene (e.g., GAPDH, ACTB) should be amplified in parallel for normalization.
- **Data Analysis:** The amplification of the target and housekeeping genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the $\Delta\Delta C_t$ method, comparing the expression in treated versus control samples.

Western Blot for Protein Expression

This technique is used to detect and quantify the levels of BCL2 and CDK4 proteins in cells after **Rosomidnar** treatment.

Protocol:

- **Cell Treatment and Lysis:** Treat cells as described for qRT-PCR. After treatment, lyse the cells in a buffer containing protease inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- **SDS-PAGE:** Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for BCL2 or CDK4.
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

- A loading control protein (e.g., β -actin, GAPDH) should also be probed on the same membrane.
- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
- Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize the target protein signal to the loading control signal.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptosis (sub-G0 peak).

Protocol:

- Cell Treatment: Treat cells with **Rosomidnar** or a control for various time points.
- Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
- Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the DNA content of the cells.
- Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells with fragmented DNA will appear as a sub-G1 peak with less than 2N DNA content.

Conclusion

Rosomidnar is a DNai-based therapeutic that functions by binding to the promoter regions of the BCL2 and CDK4 genes, leading to transcriptional repression. This dual mechanism of inducing apoptosis and causing cell cycle arrest underscores its potential as an anti-cancer agent. While direct quantitative data on its nucleic acid binding affinity remains to be elucidated, the downstream effects on gene and protein expression, as well as cellular fate, have been well-documented through a variety of established experimental techniques. Further research into the precise biophysical interactions between **Rosomidnar** and its genomic targets will provide a more complete understanding of its mechanism of action and may facilitate the development of next-generation DNai therapeutics with enhanced specificity and potency.

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- To cite this document: BenchChem. [Rosomidnar's Nucleic Acid Binding Affinity: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12738195/docs#rosomidnar-s-nucleic-acid-binding-affinity-a-technical-guide>]

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